Triethyl(methoxy)silane

Catalog No.
S1893205
CAS No.
2117-34-2
M.F
C7H18OSi
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl(methoxy)silane

Researchers using TES-Cl for steric protection face corrosive HCl byproducts, requiring amine scavengers and salt filtration, hindering scale-up. Triethyl(methoxy)silane releases neutral methanol instead. • Sterically hindered TES group ensures long-term hydrolytic stability, outperforming TMS-based agents. • Rapid, non-corrosive hydrolysis safely functionalizes magnetic nanoparticles, metal oxides, and delicate optical coatings. • Streamlines API synthesis by eliminating amine salt formation, reducing purification steps. High-purity grade ready for global shipment.

CAS Number

2117-34-2

Product Name

Triethyl(methoxy)silane

IUPAC Name

triethyl(methoxy)silane

Molecular Formula

C7H18OSi

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3

InChI Key

HUZZQXYTKNNCOU-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OC

Canonical SMILES

CC[Si](CC)(CC)OC

Synonyms

Triethylmethoxysilane, Methoxytriethylsilane, TES-OMe

Purity

≥98%

Package Size

5 g, 25 g

Triethyl(methoxy)silane is a monofunctional organosilicon compound characterized by a central silicon atom bonded to three ethyl groups and one hydrolyzable methoxy group . Operating as a highly effective silylating agent and surface modifier, it provides the robust triethylsilyl (TES) group to substrates and molecules without generating corrosive byproducts [1]. In industrial and laboratory settings, it is primarily procured for surface functionalization, the synthesis of durable polysiloxane coatings, and as a protecting group reagent in complex organic synthesis. Its baseline value proposition lies in balancing the enhanced steric stability of the triethylsilyl group with the rapid, controlled reactivity of the methoxy leaving group [2].

Research Fit

Dual Si–H and Si–OMe reactivity in one molecule
Serves as both reducing agent and silylating/protecting reagent
Hydrolyzable methoxy group enables surface silanization and film formation

Substituting Triethyl(methoxy)silane with closely related analogs often compromises processability or product stability. Replacing it with trimethyl(methoxy)silane (TMS-OMe) yields silylated surfaces or intermediates that are highly susceptible to hydrolytic cleavage, as the smaller trimethyl group lacks sufficient steric bulk to protect the siloxane or silyl ether bond[1]. Conversely, substitution with chlorotriethylsilane (TES-Cl) introduces corrosive hydrogen chloride (HCl) as a byproduct, necessitating the addition of stoichiometric amine bases and introducing a cumbersome salt-filtration step that complicates industrial scale-up [2]. Finally, utilizing triethyl(ethoxy)silane (TES-OEt) significantly retards the hydrolysis kinetics, which can disrupt curing cycles and lower grafting densities in time-sensitive coating applications[3].

Substitution Risk

Target Si–OMe enables orthogonal silylation and hydrolysis reactivity
Triethylsilane (TES) Lacks methoxy group; limited to hydride transfer only
Target Methoxy-derived byproducts alter distillation and polarity profile
Triethylsilane (TES) Triethylsilanol byproduct may differ in removal behavior
Target Intermediate hydride donor strength supports chemoselectivity tuning
Triethoxysilane / TES More electrophilic or more nucleophilic extremes may shift selectivity

Hydrolytic Stability vs. Trimethyl(methoxy)silane

The choice of alkyl substituents on the silicon atom dictates the durability of the resulting modification. When Triethyl(methoxy)silane is used to functionalize a substrate or protect an alcohol, the resulting triethylsilyl (TES) linkage is significantly more sterically hindered than a trimethylsilyl (TMS) linkage. Quantitative stability profiles demonstrate that TES ethers and TES-modified surfaces are approximately 10 to 100 times more stable to acidic and basic hydrolysis than their TMS counterparts formed via Trimethyl(methoxy)silane [1].

Evidence DimensionRelative hydrolytic stability of the silylated product
Target Compound DataTES linkage (10x to 100x baseline stability)
Comparator Or BaselineTMS linkage via Trimethyl(methoxy)silane (1x baseline stability)
Quantified Difference1 to 2 orders of magnitude greater resistance to hydrolysis
ConditionsAqueous acidic or basic conditions at ambient temperature

Procurement teams specifying materials for durable coatings or multi-step syntheses must choose the triethyl variant to prevent premature degradation of the silyl linkage.

Boiling Point
Reported
132.1 °C
Supports distillation-based purification workflow fit
Approx. 24–25 °C higher than triethylsilane (107–108 °C)

Hydrolysis Kinetics vs. Triethyl(ethoxy)silane

In sol-gel processes and moisture-cured coatings, the leaving group determines the activation speed. Triethyl(methoxy)silane features a methoxy leaving group, which hydrolyzes substantially faster than the ethoxy group found in Triethyl(ethoxy)silane. Kinetic studies of alkoxysilanes reveal that methoxysilanes typically exhibit initial hydrolysis rates 3 to 5 times faster than their ethoxysilane analogs under identical catalytic conditions, due to reduced steric bulk immediately adjacent to the oxygen atom undergoing cleavage [1].

Evidence DimensionInitial hydrolysis rate
Target Compound DataMethoxy leaving group (Rapid hydrolysis, ~3-5x relative rate)
Comparator Or BaselineEthoxy leaving group via Triethyl(ethoxy)silane (1x relative rate)
Quantified Difference300% to 500% faster activation/hydrolysis
ConditionsAqueous/alcohol mixtures with acid or base catalysis

Selecting the methoxy variant accelerates curing times and surface functionalization rates, directly increasing manufacturing throughput.

Reactive Sites
Class-level
2 sites: Si–H + Si–OMe Triethylsilane: 1 site (Si–H only)
May support tandem reduction–silylation development
Bifunctional reagent context; review specific substrate scope

Byproduct Corrosivity vs. Chlorotriethylsilane

For industrial scale-up, the nature of the reaction byproduct is a critical cost and safety driver. Chlorotriethylsilane (TES-Cl) reacts to generate 1 equivalent of highly corrosive hydrogen chloride (HCl) gas, which requires the addition of stoichiometric amine bases (e.g., pyridine or triethylamine) and subsequent filtration of solid amine hydrochloride salts. In contrast, Triethyl(methoxy)silane generates 1 equivalent of neutral methanol upon reaction, requiring zero equivalents of base and eliminating the solid filtration step entirely [1].

Evidence DimensionCorrosive byproduct generation and base requirement
Target Compound Data0 eq HCl produced; 0 eq amine base required (Methanol byproduct)
Comparator Or BaselineChlorotriethylsilane (1 eq HCl produced; 1 eq amine base required)
Quantified DifferenceComplete elimination of corrosive acid and solid salt waste
ConditionsStandard silylation or surface grafting conditions

This compound is structurally required for acid-sensitive substrates and for continuous-flow or large-scale batch processes where salt filtration is a severe bottleneck.

Film Formation
Class-level
Acid-catalyzed hydrolysis → silanol condensation → siloxane film
Supports surface modification and interfacial layer research
Triethylsilane lacks hydrolyzable group; no film-forming capability
Hydride Donor
Class-level
Triethylsilane > Triethyl(methoxy)silane > Triethoxysilane
Supports chemoselectivity tuning in reduction design
Intermediate donor strength may balance reactivity vs. over-reduction

Acid-Sensitive Nanoparticle Coating

Because it generates neutral methanol rather than corrosive HCl during hydrolysis, Triethyl(methoxy)silane is selected as the capping agent for magnetic nanoparticles, delicate metal oxides, and microelectronic components. It safely imparts a hydrophobic, sterically hindered triethylsilyl layer without degrading the underlying acid-sensitive substrate .

Anti-Fogging Sol-Gel Coatings

In the formulation of advanced optical coatings and anti-fogging films, this compound serves as a critical monofunctional network-capping agent. The rapid hydrolysis of its methoxy group ensures seamless integration into the polysiloxane matrix, while the bulky triethyl groups provide long-term hydrolytic stability that far outlasts standard trimethylsilyl-capped alternatives [1].

Protecting Group for API Scale-Up

For the synthesis of complex active pharmaceutical ingredients (APIs), this compound is utilized to install TES protecting groups on alcohols. It is prioritized over chlorosilanes to avoid amine salt formation, streamlining the downstream purification and extraction steps in large-scale batch manufacturing [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Interfacial silane layers for nanocomposites
Hydrolyzable Si–OMe group
Siloxane network formation and coating integrity
Distillation-compatible reductions
Higher-boiling byproduct profile
Silicon removal efficiency during purification
Tandem reduction–silylation sequences
Dual Si–H and Si–OMe reactivity
Sequential reaction compatibility
Chemoselective reduction tuning
Intermediate hydride donor strength
Reduction selectivity control and over-reduction avoidance

Wikipedia

Methoxytriethylsilane

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